

Application Notes and Protocols for Assessing CADD522 Efficacy in Xenograft Models

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Compound of Interest

Compound Name: CADD522

Cat. No.: B2804772

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These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of **CADD522**, a small molecule inhibitor of the RUNX2 transcription factor, using xenograft models of breast and bone cancer.

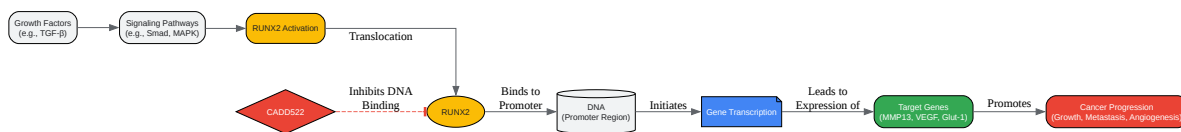
Introduction

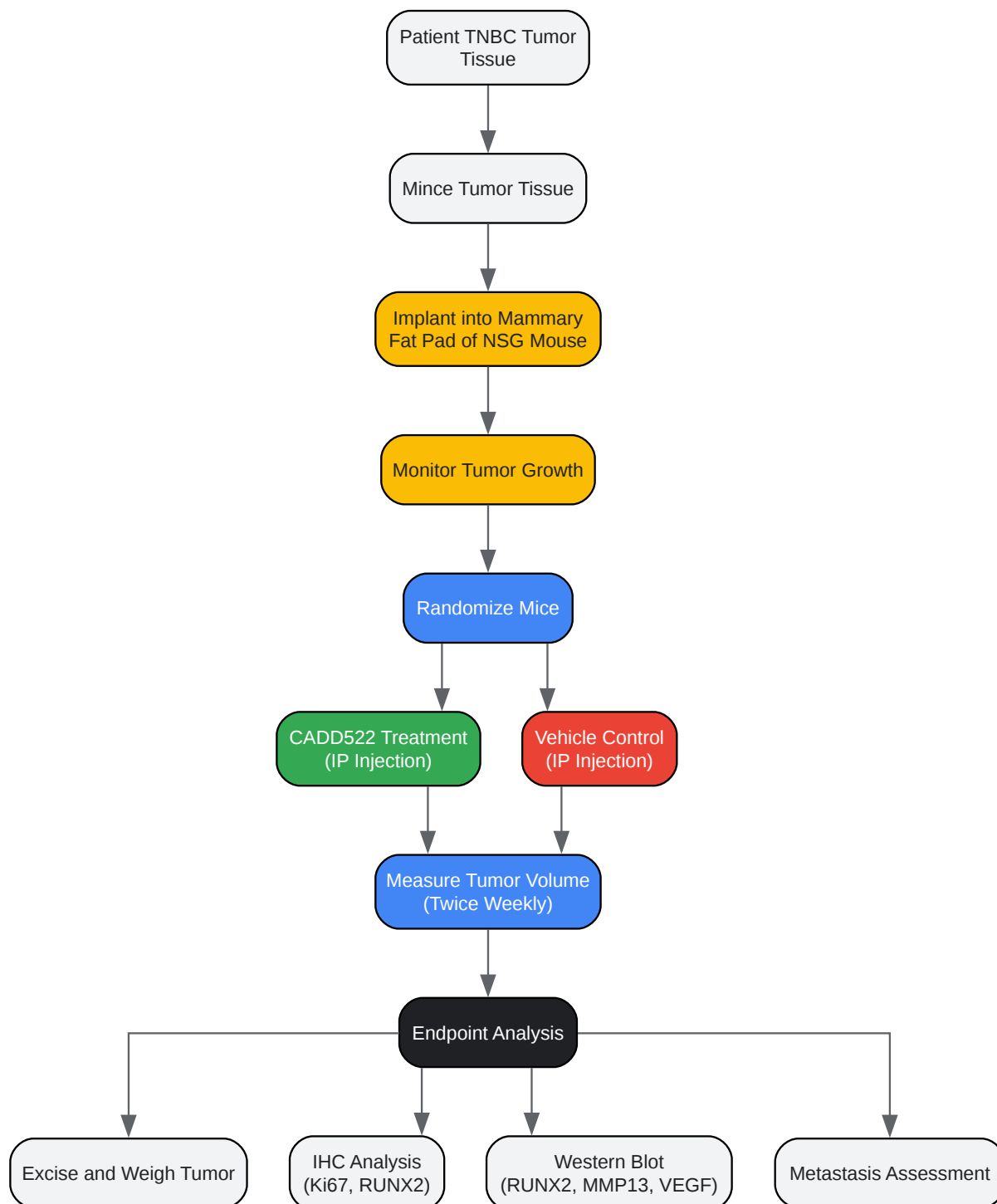
CADD522 is a novel therapeutic agent that functions by directly inhibiting the DNA binding activity of Runt-related transcription factor 2 (RUNX2).[1][2] RUNX2 is a key transcription factor that is often dysregulated in various cancers, including breast and bone cancer, where it promotes tumor growth, metastasis, and angiogenesis by activating the transcription of downstream target genes.[1][2][3] These genes include matrix metalloproteinase-13 (MMP13), vascular endothelial growth factor (VEGF), and glucose transporter-1 (Glut-1). By blocking RUNX2's ability to bind to DNA, **CADD522** effectively downregulates the expression of these oncogenic proteins, leading to the suppression of tumor progression. Preclinical studies have demonstrated the anti-tumor activity of **CADD522** in various cancer models, highlighting its potential as a promising therapeutic agent.

This document provides detailed protocols for assessing the efficacy of **CADD522** in two primary contexts: breast cancer, utilizing patient-derived xenograft (PDX) and MMTV-PyMT transgenic mouse models, and bone cancer, using osteosarcoma and Ewing sarcoma xenograft models.

CADD522 Mechanism of Action

The primary mechanism of **CADD522** is the inhibition of the RUNX2-DNA interaction. This disruption prevents RUNX2 from activating the transcription of its target genes, which are crucial for cancer cell proliferation, survival, and metastasis.





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